N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H33N5O3 and its molecular weight is 451.571. The purity is usually 95%.
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Scientific Research Applications
1. Serotonin Receptor Studies
Compounds similar to N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have been studied for their interaction with serotonin receptors. For instance, analogues of N-piperazinylphenyl biphenylcarboxamides, which share structural similarities, have been evaluated as potent and selective 5-HT(1B/1D) antagonists (Liao et al., 2000).
2. ABCB1 Inhibitors
Derivatives with the 2-[(3-methoxyphenylethyl)phenoxy]-moiety, similar to the compound , have been explored as ABCB1 inhibitors, demonstrating potential in the treatment of diseases involving ABCB1 transporter activity (Colabufo et al., 2008).
3. Role of Linkers in Ligands
Research on 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, similar in structure, has highlighted the importance of linkers between triazine moiety and aromatic substituents for serotonin 5-HT6 receptor affinity. These studies contribute to the understanding of molecular interactions in receptor binding (Łażewska et al., 2019).
4. Isoindol-1-one Analogues
Investigations into isoindol-1-one analogues of arylpiperazine derivatives, which have structural elements in common with the compound , have been conducted to explore their potential as 5-HT1A receptor ligands. This research is significant in developing new therapeutic agents targeting the 5-HT1A receptors (Zhuang et al., 1998).
5. Novel Picolinamide Derivatives
Picolinamide derivatives, linked to an arylpiperazine moiety, have been synthesized and evaluated for their affinity to serotonin receptors. This research provides insights into the development of compounds with high specificity and affinity towards serotoninergic receptors (Fiorino et al., 2017).
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-28-12-14-30(15-13-28)22(18-8-9-21-19(16-18)10-11-29(21)2)17-26-24(31)25(32)27-20-6-4-5-7-23(20)33-3/h4-9,16,22H,10-15,17H2,1-3H3,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJCOXAUTBRYEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.